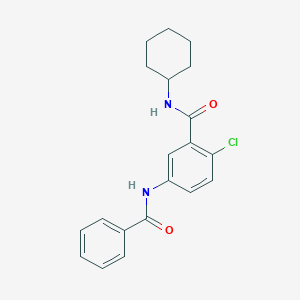![molecular formula C14H17N3O2S B267487 N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267487.png)
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as PTC or phenylthiocarbamide, is a chemical compound that has been extensively studied for its taste perception properties. PTC is a bitter-tasting compound that is used in genetic studies to determine an individual's ability to taste bitterness. However, PTC has also been studied for its potential therapeutic properties and has been found to have several biochemical and physiological effects.
作用機序
PTC has been found to interact with the TAS2R38 receptor, resulting in the perception of bitterness. The interaction between PTC and the TAS2R38 receptor is specific and requires the presence of specific variations in the TAS2R38 gene.
Biochemical and Physiological Effects
PTC has been found to have several biochemical and physiological effects. PTC has been found to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that regulates glucose metabolism. PTC has also been found to increase insulin sensitivity, potentially making it a therapeutic target for the treatment of diabetes. Additionally, PTC has been found to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
PTC has several advantages for lab experiments. PTC is stable and can be easily stored for extended periods. Additionally, PTC is readily available and can be synthesized in large quantities. However, PTC has several limitations for lab experiments. PTC has a narrow range of solubility, making it difficult to dissolve in certain solvents. Additionally, PTC has a bitter taste, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of PTC. PTC has potential therapeutic applications for the treatment of diabetes and cancer. Future studies could focus on the development of PTC analogs that have improved solubility and reduced bitterness. Additionally, future studies could focus on the development of PTC-based therapies for the treatment of other diseases.
合成法
PTC is synthesized through the reaction of thiourea and phenylisothiocyanate. The reaction results in the formation of PTC as a white crystalline solid. PTC is stable under normal conditions and can be easily stored for extended periods.
科学的研究の応用
PTC has been extensively studied in the field of genetics to determine an individual's ability to taste bitterness. The ability to taste bitterness is determined by the presence of a specific gene, TAS2R38. The TAS2R38 gene encodes a receptor that is responsible for detecting bitter compounds, including PTC. The presence of specific variations in the TAS2R38 gene can determine an individual's ability to taste PTC.
特性
製品名 |
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 g/mol |
IUPAC名 |
N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C14H17N3O2S/c1-10(18)15-14(20)16-12-6-4-11(5-7-12)13(19)17-8-2-3-9-17/h4-7H,2-3,8-9H2,1H3,(H2,15,16,18,20) |
InChIキー |
VURLQSLADJXKJN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
正規SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267404.png)
![4-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267405.png)
![4-{[(4-Bromo-2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B267409.png)
![3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267412.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267415.png)
![2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B267417.png)
![4-{[(4-methoxyphenyl)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267418.png)
![N-ethyl-3-{[(4-methoxyphenyl)acetyl]amino}-N-phenylbenzamide](/img/structure/B267420.png)
![N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B267424.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267427.png)
![N-[3-(acetylamino)phenyl]-5-bromo-2-ethoxybenzamide](/img/structure/B267428.png)
![N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B267429.png)
